molecular formula C24H20N2O2 B10801623 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol

Cat. No.: B10801623
M. Wt: 368.4 g/mol
InChI Key: XVDSDTVEVIGEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol is a complex organic compound that features a phenolic core substituted with two indole groups and a methoxy group. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol typically involves the reaction of indole derivatives with aldehydes or ketones. One common method is the electrophilic substitution reaction, where indole reacts with aldehydes or ketones in the presence of an acid catalyst. For instance, the reaction can be promoted using lithium alkoxide to form a six-membered ring transition state, which then converts to the desired product via a redox reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of green chemistry principles, such as employing water as a solvent and taurine as a catalyst, has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acid catalysts like methanesulfonic acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted indoles and phenolic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The indole groups can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. For example, it can inhibit the activity of certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-28-23-12-15(10-11-22(23)27)24(18-13-25-20-8-4-2-6-16(18)20)19-14-26-21-9-5-3-7-17(19)21/h2-14,24-27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSDTVEVIGEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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